Home > Products > Screening Compounds P5940 > 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one
3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one - 2097992-06-6

3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Catalog Number: EVT-1770082
CAS Number: 2097992-06-6
Molecular Formula: C12H20ClNO3
Molecular Weight: 261.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one is a novel compound identified through a machine learning-based prediction tool for screening potential inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1). [] This compound represents a novel scaffold for the inhibition of MBLs. []

Mechanism of Action

3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one acts as an inhibitor of NDM-1. [] The exact mechanism of inhibition has been investigated through several techniques, including:

  • Equilibrium Dialyses with Metal Analyses: This technique helps understand the interaction between the compound and the metal ions present in the active site of NDM-1. []
  • Native State Electrospray Ionization Mass Spectrometry: This technique allows for the determination of the stoichiometry of the complex formed between the compound and NDM-1. []
  • UV-Vis Spectrophotometry: This technique helps study the changes in the absorbance spectrum of NDM-1 upon binding with the compound. []
  • Molecular Docking: This computational technique helps predict the binding mode and interactions of the compound with the active site of NDM-1. []
Applications
  • Combating Antibiotic Resistance: NDM-1 is a metallo-β-lactamase, an enzyme that confers resistance to carbapenem antibiotics, which are often considered last-resort treatments for bacterial infections. [] By inhibiting NDM-1, 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one could potentially restore the efficacy of carbapenems against resistant bacteria. [] This application holds significant promise in combating the growing global threat of antibiotic resistance.
  • Lowering Minimum Inhibitory Concentrations (MICs): Studies have shown that 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one can lower the MICs of Meropenem (a carbapenem antibiotic) for various E. coli and K. pneumoniae clinical isolates expressing NDM-1. [] This finding highlights its potential to enhance the effectiveness of existing antibiotics against resistant strains.

1. Methyl (6RS)-6-hydroxy-5,5,9,9-tetramethyl-7-oxo-8-oxa-4-thia-1-azabicyclo[4.3.0]non-2-ene-3-carboxylate (4) * Compound Description: This compound is a bicyclic structure featuring a thiazine ring fused with an oxazolidinone ring. The research describes its synthesis from a related compound through a reaction with acetyl chloride under a nitrogen atmosphere []. * Relevance: The compound shares a spirocyclic scaffold with 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one. Both compounds contain a heterocyclic ring system incorporating oxygen and nitrogen atoms, suggesting potential similarities in their chemical properties and reactivity.

2. Methyl 2-chloro-2-[1-methyl-1-(2,2-dimethyl-5-oxo-Δ3-oxazolin-4-yl)ethylthio]-3-oxopropionate (14)* Compound Description: This compound is an intermediate formed during the reaction of methyl (4S,6S)-5,5,9,9-tetramethyl-7-oxo-8-oxa-4-thia-1-azabicyclo-[4.3.0]non-2-ene-3-carboxylate 4-oxide with acetyl chloride in the presence of oxygen []. * Relevance: While not directly containing a spirocyclic system like 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, this compound exhibits several similar functional groups, including a chloro-substituted ketone, an ester, and a substituted oxazoline ring. These structural resemblances could imply comparable reactivity patterns and potential interactions with biological targets.

3. (S,E)-1-(4-methoxyphenyl)-3-(9-((m-tolylimino)methyl)-9,10-dihydroanthracen-9-yl)pyrrolidine-2,5-dione* Compound Description: Identified as a potential inhibitor of ATP sulfurylase [], this compound possesses a complex structure with multiple aromatic rings, a pyrrolidine-2,5-dione moiety, and an imine group. * Relevance: While structurally distinct from 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, this compound highlights the importance of exploring diverse chemical scaffolds for potential biological activity. Its identification as an ATP sulfurylase inhibitor could provide insights into designing compounds targeting similar pathways, although with different structural motifs.

4. Methyl 2-[[(1S)-5-cyano-2-imino-1-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-4-en-4-yl]sulfanyl]acetate * Compound Description: This compound is another potential ATP sulfurylase inhibitor identified through virtual screening []. It features a spiro[5.5]undecane core, a thiazole ring, and multiple nitrogen-containing functional groups.* Relevance: This compound exhibits a direct structural similarity to 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one due to the shared spiro[5.5]undecane scaffold. This structural feature suggests that both compounds might exhibit similar physicochemical properties and could potentially interact with comparable biological targets.

5. (4S)-4-(3-chloro-4-hydroxy-phenyl)-1-(6-hydroxypyridazin-3-yl)-3-methyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-ol* Compound Description: This molecule is a potential inhibitor of ATP sulfurylase [], characterized by a pyrazolo[3,4-b]pyridine core, a chlorinated phenol group, and a hydroxypyridazine ring.* Relevance: Although structurally different from 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, this compound emphasizes the potential of exploring various heterocyclic systems for designing molecules with desired biological activities. Its identification as an ATP sulfurylase inhibitor could inform the development of compounds targeting similar pathways, despite the difference in core structures.

6. 2-(Piperidin-1-yl)pyrimidin-4(3H)-ones* Compound Description: This class of compounds features a pyrimidinone core substituted with a piperidine ring at the 2-position []. The patent describes derivatives with various spirocyclic substituents at the 4-position, including 1,8-diazaspiro[4.5]decane, 1-oxa-8-azaspiro[4.5]decane, and 2,9-diazaspiro[5.5]undecane moieties.* Relevance: The presence of spirocyclic structures within this class directly relates them to 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one. Specifically, derivatives containing the 2,9-diazaspiro[5.5]undecane moiety share the same spirocyclic core, suggesting potential similarities in their overall three-dimensional shape and potential for interacting with biological targets.

7. 3-(2-chloro-3-((4-(2-ethylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)methyl)phenethoxy)-N-cyclopentyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b]{1,4}oxazin-8-yl)ethylamino)ethyl)propanamide* Compound Description: This compound is a dual-acting muscarinic antagonist/beta2 agonist (MABA) []. It features a complex structure incorporating a 1-oxa-4,9-diazaspiro[5.5]undecane ring system, a thiazole ring, a benzo[b][1,4]oxazinone moiety, and multiple amide linkages.* Relevance: The presence of the 1-oxa-4,9-diazaspiro[5.5]undecane ring system directly relates this compound to 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one. The shared spirocyclic scaffold suggests potential similarities in their physicochemical properties and potential for interacting with biological targets, although their specific activities might differ due to the presence of other functional groups and overall structural variations.

8. N-butyl-N-(2-(2-(5-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][l,4]oxazin-8-yl)ethylamino)ethyl)-3-(3-(2-(4-(2-isopropylthiazole-4-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethyl)phenethoxy)propanamide* Compound Description: This compound is a close analogue of the previous compound and is also a dual-acting MABA []. It retains the 1-oxa-4,9-diazaspiro[5.5]undecane ring system, thiazole ring, and benzo[b][1,4]oxazinone moiety, but with minor modifications in the substituents.* Relevance: Similar to the previous compound, the presence of the 1-oxa-4,9-diazaspiro[5.5]undecane ring system directly relates this compound to 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one, suggesting potential similarities in their overall three-dimensional shape and possible interactions with biological targets.

9. 9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one (compound 72922413)* Compound Description: Identified as a novel New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor [], this compound exhibits a 1-oxa-9-azaspiro[5.5]undecane core, a pyrido[1,2-a]pyrimidinone moiety, and two hydroxyl groups.* Relevance: The shared 1-oxa-9-azaspiro[5.5]undecane core directly connects this compound to 3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one. This structural similarity suggests potential similarities in their physicochemical properties and possible interactions with biological targets, although their specific activities might differ due to variations in their substituents and overall structures.

Properties

CAS Number

2097992-06-6

Product Name

3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

IUPAC Name

3-chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one

Molecular Formula

C12H20ClNO3

Molecular Weight

261.74 g/mol

InChI

InChI=1S/C12H20ClNO3/c13-5-1-11(16)14-6-3-12(4-7-14)9-10(15)2-8-17-12/h10,15H,1-9H2

InChI Key

OLAFOMVXBORRHL-UHFFFAOYSA-N

SMILES

C1COC2(CCN(CC2)C(=O)CCCl)CC1O

Canonical SMILES

C1COC2(CCN(CC2)C(=O)CCCl)CC1O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.